molecular formula C13H15F2NO2 B2979300 N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide CAS No. 1286713-30-1

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide

Cat. No.: B2979300
CAS No.: 1286713-30-1
M. Wt: 255.265
InChI Key: NOFACJJAJZGGOG-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a cyclopropyl-hydroxypropyl substituent on the amide nitrogen and fluorine atoms at the 2- and 4-positions of the benzoyl ring. Its design leverages fluorine’s electronegativity and the steric effects of the cyclopropyl group, which may enhance binding affinity or metabolic stability compared to non-fluorinated or less substituted analogs .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-13(18,8-2-3-8)7-16-12(17)10-5-4-9(14)6-11(10)15/h4-6,8,18H,2-3,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFACJJAJZGGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C=C1)F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the preparation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Hydroxypropylation: The cyclopropyl intermediate is then subjected to hydroxypropylation using appropriate reagents like propylene oxide under basic conditions.

    Benzamide Formation: The final step involves the coupling of the hydroxypropylated cyclopropyl intermediate with 2,4-difluorobenzoic acid or its derivatives using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: LiAlH4, NaBH4, H2 (hydrogen gas) with a catalyst

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Formula Primary Applications Key Properties/Notes
This compound Cyclopropyl-hydroxypropyl group; 2,4-difluorobenzoyl C₁₃H₁₄F₂NO₂ (estimated) Not explicitly stated Unique steric profile; potential metabolic stability
N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) 2,4-difluorophenyl group; 2-fluorobenzoyl C₁₃H₈F₃NO Structural studies Isomeric effects on hydrogen bonding and crystal stacking
Diflubenzuron 4-chlorophenylamino carbonyl; 2,6-difluorobenzoyl C₁₄H₉ClF₂N₂O₂ Insecticide (chitin inhibitor) Environmentally hazardous (UN3082); marine pollutant
Lufenuron Hexafluoropropoxy-chlorophenyl; 2,6-difluorobenzoyl C₁₇H₈Cl₂F₈N₂O₃ Insecticide (IGR) High persistence due to polyhalogenated groups
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl; 2,6-difluorobenzoyl C₁₄H₆Cl₂F₄N₂O₂ Pesticide (acaricide) Enhanced halogenation for broad-spectrum activity

Key Comparative Findings

a) Substituent Effects on Bioactivity and Stability
  • Halogenation Patterns: Compounds like Lufenuron and Teflubenzuron feature extensive halogenation (Cl, F), enhancing their lipophilicity and environmental persistence.
c) Crystallography and Molecular Interactions
  • Fo24, a structural isomer of related difluorobenzamides, demonstrates how fluorine positioning influences hydrogen bonding (N–H⋯F interactions) and π-stacking. The target compound’s 2,4-difluoro substitution may similarly stabilize its crystal lattice, though the cyclopropyl group could alter packing efficiency .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2,4-difluorobenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H10F2N2OC_{10}H_{10}F_2N_2O and a molecular weight of 197.18 g/mol. The presence of two fluorine atoms on the benzamide ring enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as a biochemical probe for studying enzyme mechanisms and protein interactions. The compound is thought to influence various signaling pathways, potentially leading to anti-inflammatory and anticancer effects.

Biological Activities

1. Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory properties. This activity is likely linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

2. Anticancer Potential
The compound is under investigation for its potential anticancer effects. Studies have shown that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

3. Enzyme Inhibition
this compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in various cellular processes including immunity and cell proliferation .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Initial in vitro studies demonstrated that the compound effectively inhibits certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes and improved survival rates in murine models of cancer.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential JAK pathway inhibition

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